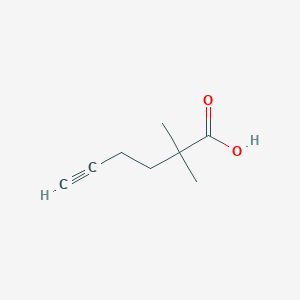

2,2-dimethylhex-5-ynoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethylhex-5-ynoic acid is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .

Molecular Structure Analysis

The molecular structure of this compound consists of eight carbon atoms, twelve hydrogen atoms, and two oxygen atoms .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 232.2±23.0 °C . The density is predicted to be 1.008±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Enzyme Inhibition

2,2-Dimethylhex-5-ynoic acid analogs have been investigated for their potential as enzyme inhibitors. For instance, derivatives like 4-aminohex-5-ynoic acid have shown to inhibit bacterial glutamic acid decarboxylase in a time-dependent irreversible manner. This inhibition is stereospecific, involving the abstraction of the propargylic hydrogen, leading to the formation of a reactive alkylating agent within the active site. Such compounds offer insights into designing enzyme inhibitors with specific target interactions (Jung et al., 1978).

Material Synthesis

This compound and its derivatives play a role in the synthesis of materials with potential applications in various industries. For instance, the synthesis of polyesters using bismuth carboxylates as non-toxic catalysts involves dimethyladipate or dimethylsebacate, which are related to this compound. Such research contributes to developing environmentally friendly and sustainable material synthesis methods (Kricheldorf et al., 2005).

Molecular Engineering

In the field of molecular engineering, this compound derivatives are explored for designing organic sensitizers for solar cell applications. These sensitizers, incorporating donor, electron-conducting, and anchoring groups, demonstrate high efficiency in converting photon energy to electrical energy. This research is pivotal for advancing solar energy technology and creating more efficient renewable energy sources (Kim et al., 2006).

Hydrogen Bonding Studies

Studies on 2,2-dimethylbutynoic acid with a pyridone terminus have demonstrated its ability to form intermolecularly hydrogen-bonded dimers. This property is essential for understanding molecular recognition and designing molecules with specific binding capabilities, which has implications in developing new pharmaceuticals and materials (Wash et al., 1997).

Metal-Organic Frameworks

Research on metal-organic frameworks (MOFs) has also seen the application of this compound derivatives. These frameworks, synthesized using tetrazole functionalized aromatic carboxylic acids, exhibit significant gas sorption capabilities, demonstrating their potential in gas storage, separation, and purification technologies (Zhang et al., 2010).

Propiedades

IUPAC Name |

2,2-dimethylhex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-5-6-8(2,3)7(9)10/h1H,5-6H2,2-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBROPWZUBQDYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)

![2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2963689.png)

![3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2963691.png)

![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)

![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)

![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)

![2-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2963704.png)

![Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2963707.png)